

Part 1: Introduction and Physicochemical Profile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 2,3-diaminobenzoate*

Cat. No.: *B011971*

[Get Quote](#)

Methyl 2,3-diaminobenzoate (MDAB) is an aromatic amine and ester of significant interest in synthetic and medicinal chemistry. Its bifunctional nature, possessing two nucleophilic amino groups ortho to each other and a methyl ester group, makes it a versatile building block for the synthesis of various heterocyclic compounds and more complex molecules.^{[1][2]} Notably, it serves as a key pharmaceutical intermediate in the production of drugs such as Candesartan.^{[3][4]} Furthermore, preliminary research suggests potential anticancer activity for this class of compounds, possibly through mechanisms involving the inhibition of DNA synthesis.^{[3][4]}

A precise understanding of its three-dimensional structure is paramount for unlocking its full potential in structure-based drug design and materials science. The spatial arrangement of its hydrogen bond donors (the two -NH₂ groups) and acceptor (the carbonyl oxygen) dictates its intermolecular interactions, which in turn influences its solubility, melting point, and, most importantly, its binding affinity to biological targets.

Table 1: Physicochemical Properties of **Methyl 2,3-diaminobenzoate**

Property	Value	Reference(s)
Molecular Formula	$C_8H_{10}N_2O_2$	[5]
Molecular Weight	166.18 g/mol	[5]
Appearance	Light yellow to brown powder/crystal	[3]
CAS Number	107582-20-7	[3]
Melting Point	68-70 °C	[3]
Boiling Point (Predicted)	322.6 ± 22.0 °C	[3]
Density (Predicted)	1.260 ± 0.06 g/cm ³	[3]

Part 2: Synthesis and Crystallization Strategy

The successful determination of a crystal structure begins with the synthesis of high-purity material followed by the meticulous growth of single crystals.

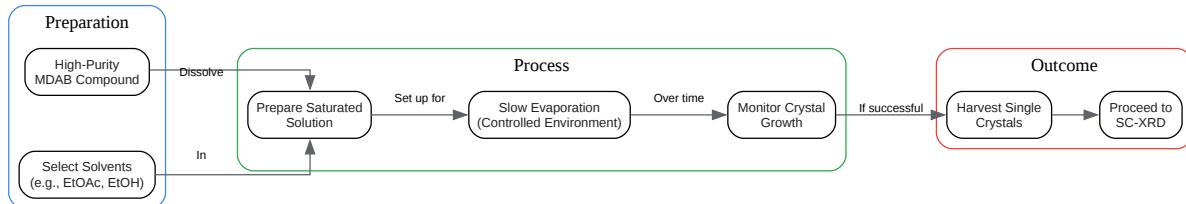
2.1: Recommended Synthesis Protocol: Catalytic Hydrogenation

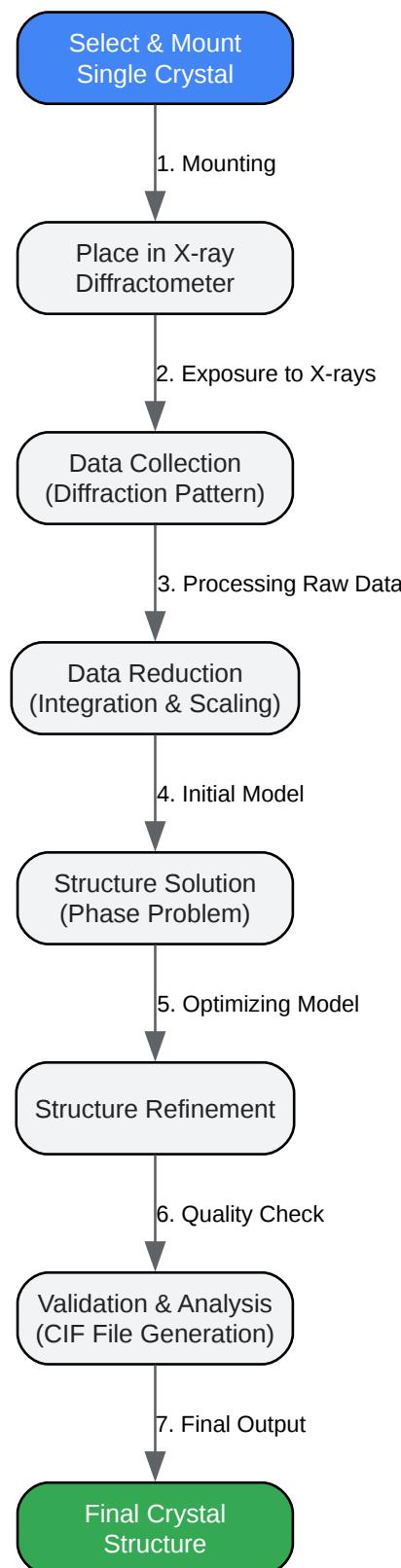
One of the most efficient and high-yield methods for synthesizing **Methyl 2,3-diaminobenzoate** is the catalytic reduction of its nitro precursor, Methyl 2-amino-3-nitrobenzoate.[\[3\]](#)[\[4\]](#)

Experimental Protocol:

- Reaction Setup: To a solution of Methyl 2-amino-3-nitrobenzoate (50 g, 0.26 mol) in anhydrous ethanol (800 mL) in a suitable pressure vessel, add Palladium Hydroxide on carbon (20% Pd, ~10g).
 - Causality: Anhydrous ethanol is an excellent solvent for the starting material and the product. Palladium hydroxide is a highly effective catalyst for the hydrogenation of nitro groups, often preferred over Palladium on carbon for its higher activity and reduced risk of side reactions.

- Degassing and Hydrogenation: Seal the vessel and degas the slurry by purging with nitrogen gas, followed by evacuating the atmosphere. Introduce hydrogen gas to a pressure of 4 atm.
 - Causality: Removing oxygen is critical to prevent catalyst poisoning and potential side reactions. The hydrogen pressure provides the necessary driving force for the reduction reaction.
- Reaction Execution: Stir the mixture vigorously at room temperature for 48 hours. Monitor the reaction progress by TLC or LC-MS.
 - Causality: Vigorous stirring ensures efficient contact between the substrate, the catalyst, and the hydrogen gas, maximizing the reaction rate.
- Work-up and Isolation: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Remove the palladium catalyst by filtration through a pad of Celite®.
 - Causality: Celite provides a fine filter bed that effectively removes the solid catalyst particles.
- Purification: Concentrate the filtrate under reduced pressure to yield **Methyl 2,3-diaminobenzoate** as a dark orange oil, which should solidify upon standing.^[3] The product can be further purified by column chromatography on silica gel if necessary.^[6]


2.2: The Art of Single Crystal Growth: A Best-Practice Approach


Obtaining a single crystal of sufficient size and quality is often the most challenging step in a crystallographic study. For a compound like **Methyl 2,3-diaminobenzoate**, the slow evaporation method is a primary technique to explore.

Experimental Protocol:

- Solvent Selection: Prepare saturated solutions of the purified compound in a range of solvents (e.g., ethyl acetate, methanol, ethanol, or a mixture like hexane/ethyl acetate) in clean vials.

- Causality: The ideal solvent should fully dissolve the compound when warm but allow it to become supersaturated upon slow cooling or evaporation. The polarity of the solvent can influence the resulting crystal packing and polymorphism.
- Controlled Evaporation: Cover the vials with a cap or parafilm containing a few small pinholes. Place the vials in a vibration-free environment at a constant temperature.
 - Causality: The pinholes restrict the rate of solvent evaporation. Slow evaporation is crucial as it allows molecules to deposit onto the growing crystal lattice in an ordered fashion, preventing the formation of polycrystalline powder.
- Crystal Harvesting: Monitor the vials over several days to weeks. Once well-formed, single crystals appear, carefully harvest them using a spatula or by decanting the remaining solvent.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate | C13H16N2O6 | CID 9965968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Methyl 2,3-diaminobenzoate | 107582-20-7 [m.chemicalbook.com]
- 4. Methyl 2,3-diaminobenzoate | 107582-20-7 [chemicalbook.com]
- 5. 2,3-Diaminobenzoic acid methyl ester | C8H10N2O2 | CID 571825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- To cite this document: BenchChem. [Part 1: Introduction and Physicochemical Profile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b011971#crystal-structure-of-methyl-2-3-diaminobenzoate\]](https://www.benchchem.com/product/b011971#crystal-structure-of-methyl-2-3-diaminobenzoate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com